4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
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Overview
Description
4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes a piperidine ring, a chlorinated aromatic ring, and a butanoic acid moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 3-chloro-2-methylbenzene, undergoes nitration to form 3-chloro-2-methyl-4-nitrobenzene. This intermediate is then reduced to 3-chloro-2-methyl-4-aminobenzene.
Acylation: The amine group of 3-chloro-2-methyl-4-aminobenzene is acylated with a suitable acyl chloride to form an amide intermediate.
Cyclization: The amide intermediate undergoes cyclization with piperidine to form the piperidinyl amide.
Oxidation: The final step involves the oxidation of the piperidinyl amide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(morpholin-1-yl)butanoic acid
- 4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid
Uniqueness
4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is unique due to its specific structural features, such as the presence of a piperidine ring and a chlorinated aromatic ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3-chloro-2-methylanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-11-12(17)6-5-7-13(11)18-15(20)10-14(16(21)22)19-8-3-2-4-9-19/h5-7,14H,2-4,8-10H2,1H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKXPVIESQIDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(C(=O)O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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